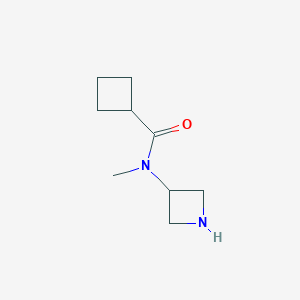
N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide: is a synthetic organic compound that features both azetidine and cyclobutane rings in its structure Azetidine is a four-membered nitrogen-containing heterocycle, while cyclobutane is a four-membered carbon ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide typically involves the formation of the azetidine ring followed by its attachment to the cyclobutane ring. One common method is the aza-Michael addition, where an azetidine derivative reacts with a cyclobutanecarboxamide precursor under basic conditions. For example, the starting material N-Boc-azetidin-3-one can be converted to N-Boc-azetidin-3-ylidene, which then undergoes aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions: N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the azetidine and cyclobutane rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted azetidine derivatives with various functional groups.
科学的研究の応用
Chemistry: N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound can be used to study the effects of azetidine and cyclobutane rings on biological systems. It may serve as a model compound for understanding the behavior of similar structures in natural products and pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Its unique structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its rigid structure may contribute to the stability and performance of polymers and other advanced materials.
作用機序
The mechanism of action of N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets in biological systems. The azetidine ring can mimic the structure of natural amino acids, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The cyclobutane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
類似化合物との比較
N-Boc-azetidin-3-yl-2-alkylpropanoic acids: These compounds also contain an azetidine ring and are used as GABA derivatives.
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity and use in peptide synthesis.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A functionalized heterocyclic amino acid with potential medicinal applications.
Uniqueness: N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide is unique due to the combination of azetidine and cyclobutane rings in its structure. This dual-ring system provides a balance of flexibility and rigidity, making it a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.
特性
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11(8-5-10-6-8)9(12)7-3-2-4-7/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKMFNGEIEDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














